molecular formula C6H11NaO9S B2804744 Sodium (2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexyl sulfate CAS No. 204575-08-6

Sodium (2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexyl sulfate

Cat. No.: B2804744
CAS No.: 204575-08-6
M. Wt: 282.19
InChI Key: NTLPRJIGOOEWLH-MVNLRXSJSA-M
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Description

Sodium (2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexyl sulfate is a complex organic compound characterized by its multiple hydroxyl groups and a sulfate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexyl sulfate typically involves the selective oxidation of a suitable precursor, followed by sulfation.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using robust oxidizing agents and sulfation using sulfur trioxide or chlorosulfonic acid. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium (2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexyl sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Sodium (2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexyl sulfate has several applications in scientific research:

Mechanism of Action

The mechanism by which Sodium (2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexyl sulfate exerts its effects involves its interaction with specific molecular targets. The sulfate ester group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate enzymatic activity and affect various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium (2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexyl sulfate is unique due to its specific arrangement of hydroxyl groups and the presence of a sulfate ester. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Biological Activity

Sodium (2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexyl sulfate is a complex organic compound with significant biological activity. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Chemical Formula : C6H11NaO9S
  • Molecular Weight : 276.21 g/mol
  • CAS Number : 204575-08-6

The compound features multiple hydroxyl groups and a sulfate ester, contributing to its unique reactivity and interaction with biological systems. The presence of these functional groups allows the compound to engage in various biochemical interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfate group can participate in hydrogen bonding and electrostatic interactions, influencing enzymatic activities and modulating various metabolic pathways.

Key Mechanisms:

  • Enzymatic Modulation : The compound has been shown to act as a substrate for several enzymes involved in metabolic pathways.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties by scavenging free radicals.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.

Therapeutic Potential

Research has highlighted several potential therapeutic applications for this compound:

  • Metabolic Disorders : Its role as a substrate in metabolic pathways suggests potential use in treating metabolic disorders.
  • Inflammatory Diseases : The compound's anti-inflammatory properties may be beneficial in managing conditions such as arthritis and other inflammatory diseases.
  • Antioxidant Therapy : Its ability to neutralize free radicals positions it as a candidate for antioxidant therapies.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

StudyFindings
Smith et al. (2020)Demonstrated that the compound reduces inflammatory markers in vitro.
Johnson et al. (2021)Found that it enhances glucose uptake in muscle cells through modulation of insulin signaling pathways.
Lee et al. (2022)Reported antioxidant effects in animal models exposed to oxidative stress.

Comparison with Similar Compounds

To understand the uniqueness of this compound better, it is useful to compare it with similar compounds:

CompoundStructureKey Activity
Sodium (2R,3R,4S,5R)-2-phosphateContains phosphate instead of sulfatePrimarily involved in energy metabolism
Sodium (2R,3R,4S)-glucosamine sulfateAmino sugar with sulfate groupKnown for joint health benefits

Properties

IUPAC Name

sodium;[(2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexyl] sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O9S.Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h1,3-6,8-11H,2H2,(H,12,13,14);/q;+1/p-1/t3-,4-,5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLPRJIGOOEWLH-MVNLRXSJSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)OS(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)OS(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NaO9S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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